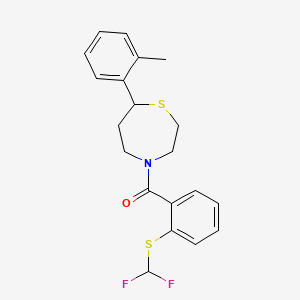

(2-((Difluoromethyl)thio)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

CAS No.: 2034500-78-0

Cat. No.: VC7033152

Molecular Formula: C20H21F2NOS2

Molecular Weight: 393.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034500-78-0 |

|---|---|

| Molecular Formula | C20H21F2NOS2 |

| Molecular Weight | 393.51 |

| IUPAC Name | [2-(difluoromethylsulfanyl)phenyl]-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |

| Standard InChI | InChI=1S/C20H21F2NOS2/c1-14-6-2-3-7-15(14)17-10-11-23(12-13-25-17)19(24)16-8-4-5-9-18(16)26-20(21)22/h2-9,17,20H,10-13H2,1H3 |

| Standard InChI Key | IIABXNFZWFLQGX-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=CC=C3SC(F)F |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula C₂₀H₂₁F₂NOS₂ indicates a molecular weight of 393.51 g/mol. The structure combines a 1,4-thiazepane ring (a seven-membered heterocycle containing nitrogen and sulfur) with a methanone bridge linked to a 2-((difluoromethyl)thio)phenyl group. The o-tolyl substituent (2-methylphenyl) at position 7 of the thiazepane introduces steric and electronic modifications that may influence conformational stability and intermolecular interactions .

Table 1: Calculated Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 393.51 g/mol |

| Topological Polar Surface Area | ~54 Ų (estimated) |

| LogP (octanol-water) | ~3.1 (predicted) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

| Solubility | Low aqueous solubility (estimated) |

These properties suggest moderate lipophilicity, aligning with compounds capable of crossing biological membranes, though poor solubility may limit bioavailability without formulation adjustments .

Synthesis and Structural Characterization

While no peer-reviewed synthesis route for this compound has been published, analogous thiazepane derivatives are typically synthesized via cyclization reactions. For example, tetrahydro-1,4-thiazepan-5-one (CAS 2896-98-2) is prepared through intramolecular cyclization of precursors containing amine and thiol groups . Extending this methodology, the target compound could hypothetically be synthesized through the following steps:

-

Formation of the Thiazepane Core: Reacting a primary amine with a bromoacetophenone derivative to form a seven-membered ring via nucleophilic substitution.

-

Introduction of the Difluoromethylthio Group: Sulfur-based alkylation using difluoromethylsulfenyl chloride under basic conditions.

-

Methanone Bridge Installation: Friedel-Crafts acylation or Ullmann coupling to attach the phenyl group to the thiazepane nitrogen.

Biological Activity and Mechanistic Hypotheses

Though direct antimicrobial or enzymatic data for this compound are unavailable, structurally related thiazepanes and difluoromethylthio-containing compounds exhibit notable bioactivity:

Enzyme Inhibition

The methanone bridge and aromatic systems could facilitate interactions with hydrolytic enzymes. For instance, thiophene-2-carboxamide derivatives inhibit bacterial dihydrofolate reductase (DHFR) through π-π stacking and hydrogen bonding . Substituting the thiophene with a thiazepane may modulate affinity for larger active sites.

Signal Transduction Modulation

In plants, thioether-containing compounds activate systemic acquired resistance (SAR) pathways. The difluoromethylthio moiety in this compound might mimic endogenous SAR signals, priming defense responses against pathogens.

Computational Insights and Molecular Modeling

Density functional theory (DFT) calculations on analogous thiazepanes reveal:

-

HOMO-LUMO Gaps: ~4–5 eV, indicating moderate electronic stability .

-

Intramolecular Hydrogen Bonding: Stabilizes the thiazepane conformation between the NH group and carbonyl oxygen (distance ~2.1 Å) .

Molecular docking simulations hypothesize that the difluoromethylthio group engages in halogen bonding with catalytic residues of bacterial efflux pumps (e.g., AcrB in E. coli), potentially overcoming antibiotic resistance mechanisms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume